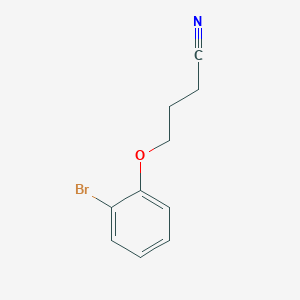![molecular formula C10H11NO5 B1292975 {2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 1035841-15-6](/img/structure/B1292975.png)
{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of acetic acid where one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Synthesis Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The synthesis process was followed by detailed characterization using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Molecular Structure Analysis
The molecular formula of the compound is C10H11NO5 . The compound has been characterized using ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC–MS) .Chemical Reactions Analysis
The compound was screened against selected microbes to establish their potential antimicrobial activity . The Schiff base exhibited antimicrobial activity against all the tested microorganisms except Candida albicans isolate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.2 . It is stored at a temperature between 28 C .Applications De Recherche Scientifique
Chemical Properties
“{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid” is a phenolic compound . Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Physical Properties
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .
Classification
“{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid” is classified as the C6–C2 group of phenolic compounds . Examples of this class are 1-(2-hydroxyphenyl)ethan-1-one (2.29), and 2-(2-hydroxyphenyl)acetic acid (2.30) as shown in Fig. 2.4 .
Antioxidant Properties
Phenolic compounds, including “{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid”, are known for their antioxidant properties . They can donate a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage .
Potential Antibacterial Activity
While there’s no direct research available on the antibacterial activity of “{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid”, related compounds have been studied for their potential antibacterial properties . Further research could explore this potential application.
Potential Use in Synthesis
“{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid” could potentially be used in the synthesis of other complex molecules . Its unique structure could make it a valuable building block in organic synthesis .
Mécanisme D'action
The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6–311+G (d, p) level of theory and in silico molecular docking simulation . By comparing the binding affinity of the studied compound and the standard drug (ampicillin), the studied compound docked against bacterial protein showed a high binding affinity for E. coli .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2-hydroxyanilino)-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11-9(13)5-16-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARCPTIVDLJXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
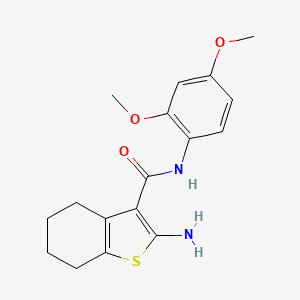
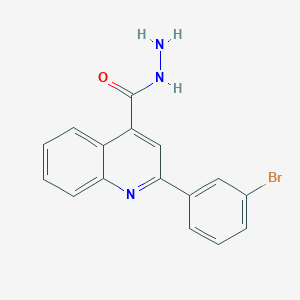
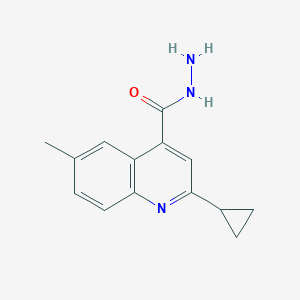
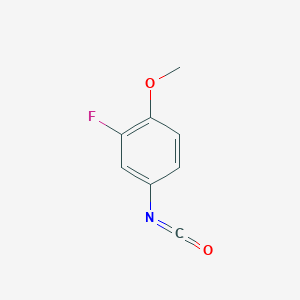

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
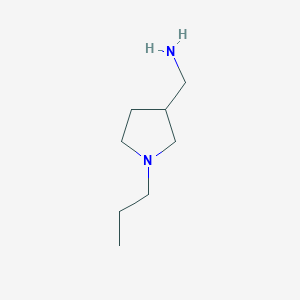
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
